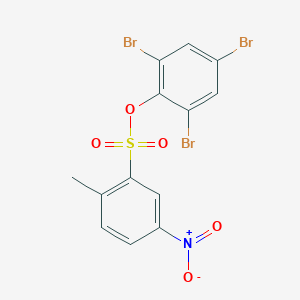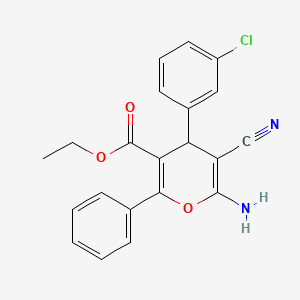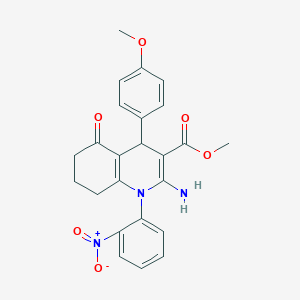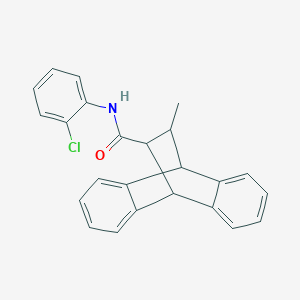
2,4,6-Tribromophenyl 2-methyl-5-nitrobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-トリブロモフェニル 2-メチル-5-ニトロベンゼンスルホネートは、ブロモ化フェニルスルホネート類に属する有機化合物です。この化合物は、フェニル環に結合した3つの臭素原子と、ニトロ置換されたベンゼン環に結合したスルホネート基の存在によって特徴付けられます。その独特の構造特性により、様々な化学用途で用いられています。
2. 製法
合成経路と反応条件
2,4,6-トリブロモフェニル 2-メチル-5-ニトロベンゼンスルホネートの合成は、通常、以下の手順で行われます。
フェノールの臭素化: フェノールは、触媒の存在下で臭素を用いて臭素化され、2,4,6-トリブロモフェノールが生成されます。
スルホン化: 次に、2,4,6-トリブロモフェノールは、ピリジンなどの塩基の存在下で2-メチル-5-ニトロベンゼンスルホニルクロリドと反応させて、目的の化合物を生成します。
工業生産方法
この化合物の工業生産では、同様の合成経路が用いられますが、より大規模で行われます。反応条件は、高収率と高純度が得られるように最適化されています。連続フローリアクターと自動システムを使用することで、反応条件と製品品質を安定に維持することができます。
3. 化学反応解析
反応の種類
2,4,6-トリブロモフェニル 2-メチル-5-ニトロベンゼンスルホネートは、以下の化学反応を起こします。
求核置換反応: 臭素原子は、水酸化物イオンやアミンなどの求核剤によって置換されます。
還元: ニトロ基は、触媒存在下で水素ガスなどの還元剤を使用して、アミノ基に還元されます。
酸化: フェニル環は、酸化反応を起こしてキノンを生成します。
一般的な試薬と条件
求核置換反応: 水酸化ナトリウムや1級アミンなどの試薬が、塩基性条件下で用いられます。
還元: パラジウム炭素(Pd/C)などの触媒が、水素ガスとともに用いられます。
酸化: 過マンガン酸カリウム(KMnO4)などの強力な酸化剤が用いられます。
生成される主な生成物
求核置換反応: 置換されたフェニルスルホネートが生成されます。
還元: アミノ置換されたフェニルスルホネートが生成されます。
酸化: キノンやその他の酸化された誘導体が生成されます。
4. 科学研究への応用
2,4,6-トリブロモフェニル 2-メチル-5-ニトロベンゼンスルホネートは、様々な科学研究に応用されています。
化学: 有機合成における試薬として、また、より複雑な分子の合成のための前駆体として使用されます。
生物学: 酵素阻害やタンパク質標識に関する研究で使用されます。
医学: 医薬品開発や診断ツールとしての潜在的な用途について研究されています。
産業: 難燃剤やその他の特殊化学品の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromophenyl 2-methyl-5-nitrobenzenesulfonate typically involves the following steps:
Bromination of Phenol: Phenol is brominated using bromine in the presence of a catalyst to form 2,4,6-tribromophenol.
Sulfonation: 2,4,6-Tribromophenol is then reacted with 2-methyl-5-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
2,4,6-Tribromophenyl 2-methyl-5-nitrobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines are used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are used with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl sulfonates.
Reduction: Products include amino-substituted phenyl sulfonates.
Oxidation: Products include quinones and other oxidized derivatives.
科学的研究の応用
2,4,6-Tribromophenyl 2-methyl-5-nitrobenzenesulfonate is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein labeling.
Medicine: It is investigated for its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of flame retardants and other specialty chemicals.
作用機序
2,4,6-トリブロモフェニル 2-メチル-5-ニトロベンゼンスルホネートの作用機序は、酵素やタンパク質などの分子標的との相互作用によって起こります。臭素原子とニトロ基はその反応性と結合親和性において重要な役割を果たします。この化合物は、活性部位残基と共有結合を形成するか、酵素構造のコンフォメーション変化を引き起こすことで、酵素活性を阻害することができます。
6. 類似化合物の比較
類似化合物
2,4,6-トリブロモフェノール: 構造が似ていますが、スルホネート基とニトロ基がありません。
2-メチル-5-ニトロベンゼンスルホネート: 構造が似ていますが、ブロモ化フェニル環がありません。
独自性
2,4,6-トリブロモフェニル 2-メチル-5-ニトロベンゼンスルホネートは、ブロモ化フェニル基とニトロ置換されたスルホネート基の両方を持つことで独自性があります。この組み合わせは、様々な用途で有用な、独特の化学的性質と反応性を付与します。
類似化合物との比較
Similar Compounds
2,4,6-Tribromophenol: Similar in structure but lacks the sulfonate and nitro groups.
2-Methyl-5-nitrobenzenesulfonate: Similar in structure but lacks the brominated phenyl ring.
Uniqueness
2,4,6-Tribromophenyl 2-methyl-5-nitrobenzenesulfonate is unique due to the presence of both brominated phenyl and nitro-substituted sulfonate groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
特性
分子式 |
C13H8Br3NO5S |
|---|---|
分子量 |
530.0 g/mol |
IUPAC名 |
(2,4,6-tribromophenyl) 2-methyl-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C13H8Br3NO5S/c1-7-2-3-9(17(18)19)6-12(7)23(20,21)22-13-10(15)4-8(14)5-11(13)16/h2-6H,1H3 |
InChIキー |
IBGVRJZANQMMMN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=C(C=C(C=C2Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2Z)-2-(phenylimino)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11533964.png)

![4-[(E)-({2-[(4-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B11533971.png)
![2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B11533976.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11533989.png)

![N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11534003.png)
![3-[(1Z)-2-(4-methylphenyl)-2-oxo-1-(2-phenylhydrazinylidene)ethyl]-2H-1,4-benzoxazin-2-one](/img/structure/B11534023.png)
![2-Ethoxy-4-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11534025.png)

![N,N'-pentane-1,5-diylbis{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}](/img/structure/B11534039.png)
![4-Amino-7,7-dimethyl-1,3-dioxo-1,6,7,9-tetrahydro-3H-furo[3,4-h]isochromene-5-carbonitrile](/img/structure/B11534041.png)
![4-methyl-N'-{[2-methyl-5-(propan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B11534046.png)
![2-{2-[(4-Methylphenyl)sulfonyl]hydrazinyl}-2-oxoethyl [2-(4-methylphenoxy)ethyl]carbamodithioate](/img/structure/B11534047.png)
